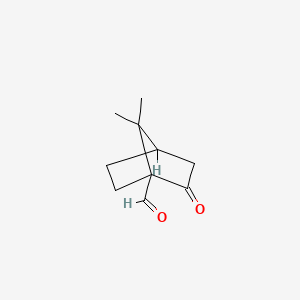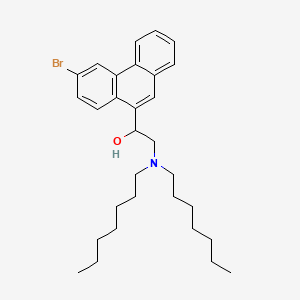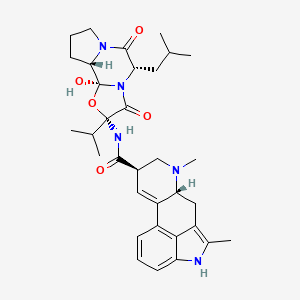![molecular formula C13H15NO2 B1220926 2,3,6,7-四氢-8-羟基-1H,5H-苯并[ij]喹诺利津-9-甲醛 CAS No. 63149-33-7](/img/structure/B1220926.png)
2,3,6,7-四氢-8-羟基-1H,5H-苯并[ij]喹诺利津-9-甲醛
科学研究应用
WL-381128 在科学研究中具有广泛的应用,包括:
化学: 它被用作研究噻唑烷-2,4-二酮衍生物的合成和反应性的模型化合物。
生物学: 该化合物用于研究细胞凋亡和癌症生物学,特别是 Bcl-2 和 Mcl-1 蛋白的研究。
医学: WL-381128 由于其诱导癌细胞凋亡的能力而被研究用于其作为抗癌剂的潜力。
安全和危害
作用机制
WL-381128 通过抑制 Bcl-2 和 Mcl-1 蛋白发挥作用,这两种蛋白参与细胞凋亡的调节。通过与这些蛋白结合,WL-381128 阻止它们抑制凋亡途径,从而促进癌细胞的死亡。 这种机制使其成为抗癌疗法的有希望的候选药物,因为它可以选择性地诱导癌细胞凋亡,同时保护健康细胞 .
生化分析
Biochemical Properties
2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde plays a crucial role in biochemical reactions, particularly in the production of iminocoumarin-based zinc sensors for ratiometric fluorescence imaging of neuronal zinc . This compound interacts with various enzymes and proteins, including those involved in diagnostic assays, hematology, and histology . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the biochemical environment.
Cellular Effects
The effects of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the production of zinc sensors, which are crucial for studying neuronal zinc dynamics . This compound can affect the expression of genes involved in zinc homeostasis and signaling pathways related to neuronal function.
Molecular Mechanism
At the molecular level, 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde exerts its effects through specific binding interactions with biomolecules. It forms hydrogen bonds with aldehyde and hydroxy groups, generating stable ring motifs . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Additionally, changes in gene expression are often observed as a result of these molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde change over time. The compound is relatively stable at room temperature, but its stability can be affected by environmental factors such as light and humidity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving neuronal cells .
Dosage Effects in Animal Models
The effects of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical outcome.
Metabolic Pathways
2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s role in zinc sensor production highlights its importance in metabolic pathways related to metal ion homeostasis .
Transport and Distribution
Within cells and tissues, 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to bind to zinc ions also affects its distribution, particularly in neuronal cells where zinc plays a critical role .
Subcellular Localization
The subcellular localization of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
准备方法
合成路线及反应条件
WL-381128 的合成涉及将不同的联苯部分、氨基酸侧链和磺酰胺结合到噻唑烷-2,4-二酮核心上 . 反应条件通常包括使用有机溶剂和催化剂以促进目标产物的形成。该过程可能涉及多个步骤,包括缩合反应、亲核取代反应和环化反应。
工业生产方法
WL-381128 的工业生产可能涉及将实验室合成方法扩展以适应更大的产量。这将需要优化反应条件以确保高产率和纯度。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可重复性。
化学反应分析
反应类型
WL-381128 会发生多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
取代: 亲核和亲电取代反应在 WL-381128 的修饰中很常见。
环化: 通过分子内反应形成环状结构也被观察到。
常用试剂和条件
用于 WL-381128 反应的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂和亲电试剂。这些反应通常在二氯甲烷或二甲基甲酰胺等有机溶剂中进行,在受控的温度和压力下进行。
主要产物
WL-381128 反应形成的主要产物取决于所使用的具体反应条件和试剂。这些产物可能包括具有修饰的官能团的各种衍生物,这些衍生物可能表现出不同的生物活性。
相似化合物的比较
类似化合物
与 WL-381128 相似的化合物包括其他噻唑烷-2,4-二酮衍生物,例如 WL-276 和 AT-101 . 这些化合物也表现出对 Bcl-2 和 Mcl-1 蛋白的抑制活性,但它们的效力、选择性和药代动力学特性可能有所不同。
独特性
WL-381128 的独特之处在于它能够表现出与 WL-276 相当的 Mcl-1 抑制活性,同时在大鼠血浆和肝微粒体中都表现出良好的稳定性特征 . 这使其成为作为治疗剂进一步开发的有希望的候选药物,与其他类似化合物相比具有潜在的优势。
属性
IUPAC Name |
6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-8-10-7-9-3-1-5-14-6-2-4-11(12(9)14)13(10)16/h7-8,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZXBDYODHLZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C3=C2N(C1)CCC3)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069743 | |
| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63149-33-7 | |
| Record name | 8-Hydroxyjulolidine-9-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Formyl-8-julolidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-FORMYL-8-JULOLIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26Y1H0WB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


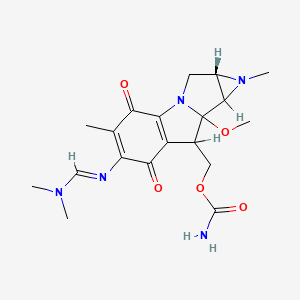
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)


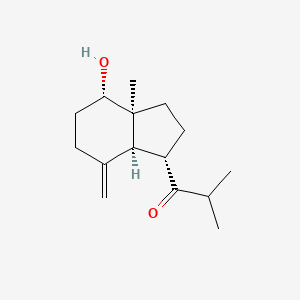
![N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide](/img/structure/B1220854.png)
![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)

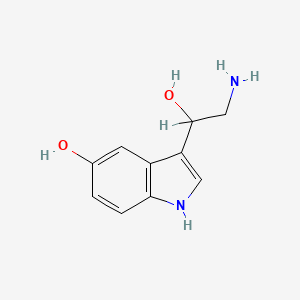
![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)
